

Synthesis and purification of 7-Octenyltrichlorosilane

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Compound of Interest

Compound Name: 7-Octenyltrichlorosilane

Cat. No.: B132810

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An In-depth Technical Guide to the Synthesis and Purification of **7-Octenyltrichlorosilane**

Introduction

7-Octenyltrichlorosilane is a bifunctional organosilane featuring a terminal octenyl group and a reactive trichlorosilyl group. This structure allows it to act as a coupling agent and surface modifier, covalently bonding to inorganic substrates like silica and glass while presenting an organic tail for further functionalization. Its primary applications are in materials science for the creation of self-assembled monolayers (SAMs), adhesion promotion, and surface hydrophobization. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for **7-Octenyltrichlorosilane**, tailored for researchers and professionals in chemistry and materials science.

Synthesis of 7-Octenyltrichlorosilane

The synthesis of **7-Octenyltrichlorosilane** is predominantly achieved through the hydrosilylation of a suitable diolefin with trichlorosilane. An alternative conceptual approach involves the use of Grignard reagents, a classic method for forming carbon-silicon bonds.

Hydrosilylation of 1,7-Octadiene

Hydrosilylation is a highly efficient and atom-economical method for creating silicon-carbon bonds.^[1] This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, such as hexachloroplatinic acid.

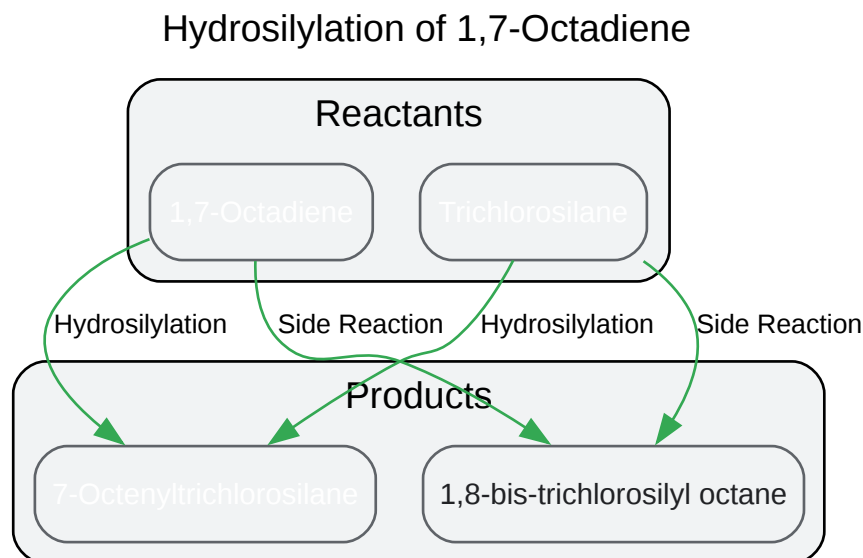
Experimental Protocol:

- A reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser is charged with 660 g (6 moles) of 1,7-octadiene.
- The 1,7-octadiene is heated to 35°C with stirring.
- 220 g (1.62 moles) of trichlorosilane is added slowly to the stirred diene over a period of 20 minutes.
- Following the addition, the reaction mixture is heated to 50°C for 24 hours to ensure the completion of the hydrosilylation reaction.
- Upon completion, the crude product is subjected to purification to isolate the desired **7-Octenyltrichlorosilane**.

Quantitative Data for Hydrosilylation Synthesis

Parameter	Value	Reference
Reactants		
1,7-Octadiene	660 g (6 mol)	[2]
Trichlorosilane	220 g (1.62 mol)	[2]
Reaction Conditions		
Initial Temperature	35°C	[2]
Reaction Temperature	50°C	[2]
Reaction Time	24 hours	[2]
Products		
7-Octenyltrichlorosilane Yield	322 g (82%)	[2]
1,8-bis-trichlorosilyl octane (Side Product) Yield	24 g (12%)	[2]

Hydrosilylation Reaction Pathway



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Caption: Reaction scheme for the synthesis of **7-Octenyltrichlorosilane** via hydrosilylation.

Grignard Reaction (Proposed Method)

The Grignard reaction provides a versatile, albeit less direct, route for the synthesis of organosilanes.[3] This method involves the preparation of a Grignard reagent from an organohalide, which then reacts with a silicon halide. For **7-Octenyltrichlorosilane**, this would involve the formation of 7-octenylmagnesium bromide followed by reaction with an excess of silicon tetrachloride to favor monosubstitution.

Proposed Experimental Protocol:

- Preparation of 7-Octenylmagnesium Bromide:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are placed.
 - A solution of 8-bromo-1-octene in anhydrous diethyl ether or THF is added dropwise to the magnesium. A crystal of iodine can be used to initiate the reaction.

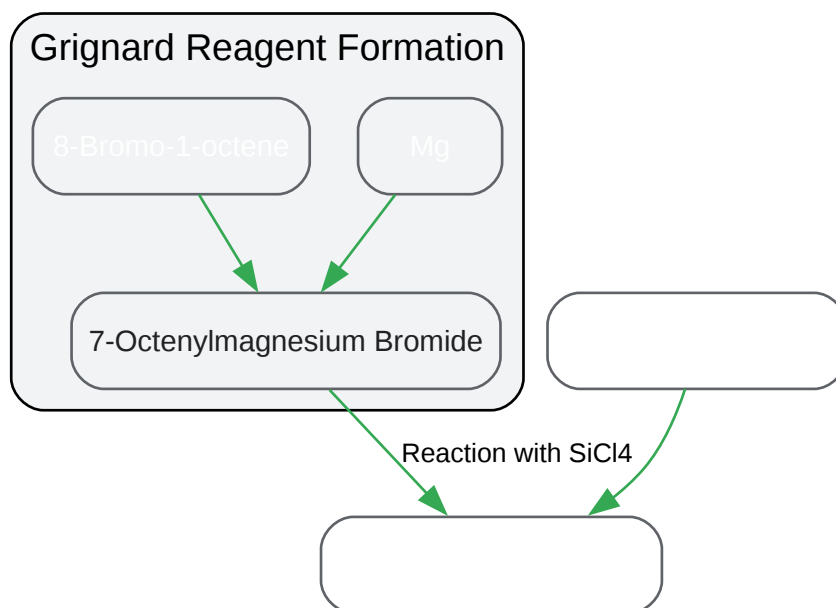
- The reaction is maintained at a gentle reflux until all the magnesium has been consumed, resulting in a solution of 7-octenylmagnesium bromide.
- Reaction with Silicon Tetrachloride:
 - In a separate reaction vessel, an excess of silicon tetrachloride (SiCl_4) is dissolved in anhydrous diethyl ether and cooled in an ice bath.
 - The prepared Grignard reagent is added dropwise to the cold SiCl_4 solution with vigorous stirring. This "reverse addition" helps to minimize the formation of di- and tri-substituted silanes.
 - After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.
- Work-up:
 - The reaction mixture is filtered to remove the magnesium halide precipitate.
 - The solvent is removed from the filtrate under reduced pressure.
 - The resulting crude product is then purified by fractional distillation.

Hypothetical Quantitative Data for Grignard Synthesis

Parameter	Value
Reactants	
8-Bromo-1-octene	1 equivalent
Magnesium Turnings	1.1 equivalents
Silicon Tetrachloride	4-5 equivalents
Reaction Conditions	
Grignard Formation	Reflux in Ether/THF
Reaction with SiCl ₄	0°C to Room Temp
Expected Outcome	
Product Yield	40-60% (Typical Range)
Purity (before purification)	Moderate to High

Grignard Synthesis Pathway

Proposed Grignard Synthesis

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Caption: Proposed reaction pathway for Grignard synthesis of **7-Octenyltrichlorosilane**.

Purification of 7-Octenyltrichlorosilane

Purification is a critical step to remove unreacted starting materials, catalysts, solvents, and side products. For **7-Octenyltrichlorosilane**, fractional distillation is the primary method of purification.

Fractional Distillation

Given the boiling point of **7-Octenyltrichlorosilane** (223-224°C at atmospheric pressure), vacuum distillation is often preferred to prevent thermal degradation.^{[2][4][5]} The side product, 1,8-bis-trichlorosilyl octane, will have a significantly higher boiling point, allowing for effective separation.

Experimental Protocol for Fractional Distillation:

- Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. The apparatus should be thoroughly dried to prevent hydrolysis of the trichlorosilyl group.
- Procedure:
 - The crude reaction mixture is placed in the distillation flask with boiling chips or a magnetic stirrer.
 - The system is evacuated to a stable, reduced pressure.
 - The flask is gradually heated.
 - Low-boiling impurities and any remaining starting materials are collected as the first fraction and discarded.
 - As the temperature stabilizes at the boiling point of **7-Octenyltrichlorosilane** under the applied pressure, the main fraction is collected in a clean receiving flask.
 - The distillation is stopped before the higher-boiling side products begin to distill.

- Purity Assessment: The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available **7-Octenyltrichlorosilane** typically has a purity of 96%, with potential impurities including internal olefin isomers.[\[5\]](#)[\[6\]](#)[\[7\]](#)

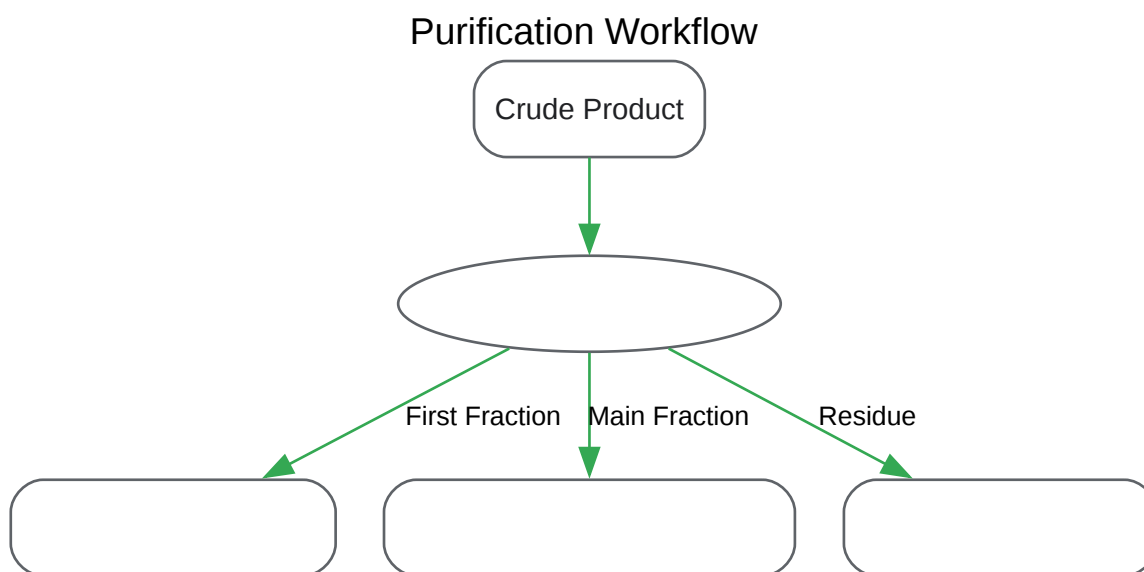
Purification Data

Parameter	Value	Reference
Boiling Point	223-224 °C (lit.)	[2] [4] [5]
Density	1.07 g/mL at 25 °C (lit.)	[2] [5]
Refractive Index	n ₂₀ /D 1.458 (lit.)	[2] [5]
Expected Purity after Distillation	>98%	
Common Impurities	Internal olefin isomers	[5] [6]

Adsorbent Purification

For removing non-polar hydrocarbon contaminants that may have boiling points close to the product, purification by adsorption can be employed. This method involves passing the halosilane mixture through a column packed with an adsorbent that selectively retains the hydrocarbon impurities.

Purification Workflow



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Caption: Workflow for the purification of **7-Octenyltrichlorosilane** by fractional distillation.

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